molecular formula C16H15N3O3 B5751529 N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-phenoxyacetamide

N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-phenoxyacetamide

Cat. No. B5751529
M. Wt: 297.31 g/mol
InChI Key: HTZCXYWVFPOGHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-phenoxyacetamide, also known as QNZ, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. QNZ has been shown to have a high affinity for the transcription factor NF-κB, which is involved in the regulation of inflammation and immune responses.

Mechanism of Action

N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-phenoxyacetamide has been shown to bind to the DNA-binding domain of NF-κB, preventing its activation and subsequent translocation into the nucleus. This results in the inhibition of NF-κB-dependent gene expression, including the expression of pro-inflammatory cytokines and chemokines. By inhibiting NF-κB activation, N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-phenoxyacetamide may suppress inflammation and immune responses, which may be beneficial in the treatment of various diseases.
Biochemical and Physiological Effects:
N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-phenoxyacetamide has been shown to have anti-inflammatory and immunosuppressive effects in various cell types and animal models. N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-phenoxyacetamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, including TNF-α, IL-1β, IL-6, and CXCL8. N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-phenoxyacetamide has also been shown to inhibit the proliferation and activation of T cells, which play a critical role in the pathogenesis of autoimmune diseases. In addition, N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-phenoxyacetamide has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-phenoxyacetamide has several advantages as a research tool, including its high affinity for NF-κB, its specificity for NF-κB inhibition, and its low toxicity in vitro and in vivo. However, N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-phenoxyacetamide also has some limitations, including its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings. In addition, N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-phenoxyacetamide may have off-target effects, which may complicate the interpretation of experimental results.

Future Directions

Future research on N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-phenoxyacetamide may focus on several areas, including the optimization of its synthesis and formulation, the identification of its molecular targets and off-target effects, the characterization of its pharmacokinetic and pharmacodynamic properties, and the evaluation of its efficacy and safety in preclinical and clinical studies. In addition, future research may explore the potential of N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-phenoxyacetamide as a therapeutic agent in various diseases, including cancer, autoimmune diseases, and inflammatory disorders.

Synthesis Methods

The synthesis of N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-phenoxyacetamide involves the reaction of 2-phenoxyacetic acid with 2-amino-4,5,6,7-tetrahydro-5-oxo-2-quinazolinecarboxylic acid. This reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. The resulting product is purified by column chromatography to obtain N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-phenoxyacetamide in high purity.

Scientific Research Applications

N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-phenoxyacetamide has been studied for its potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and inflammatory disorders. N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-phenoxyacetamide has been shown to inhibit the activation of NF-κB, which is involved in the regulation of inflammation and immune responses. NF-κB has been implicated in the pathogenesis of many diseases, including cancer, autoimmune diseases, and inflammatory disorders. By inhibiting the activation of NF-κB, N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-phenoxyacetamide has the potential to suppress inflammation and immune responses, which may be beneficial in the treatment of these diseases.

properties

IUPAC Name

N-(5-oxo-7,8-dihydro-6H-quinazolin-2-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c20-14-8-4-7-13-12(14)9-17-16(18-13)19-15(21)10-22-11-5-2-1-3-6-11/h1-3,5-6,9H,4,7-8,10H2,(H,17,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTZCXYWVFPOGHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC(=NC=C2C(=O)C1)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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